molecular formula C9H5NaO2 B114866 Sodium 4-ethynylbenzoate CAS No. 144693-65-2

Sodium 4-ethynylbenzoate

Cat. No. B114866
CAS RN: 144693-65-2
M. Wt: 168.12 g/mol
InChI Key: VXBLAFDQGACQAR-UHFFFAOYSA-M
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Description

Sodium 4-ethynylbenzoate is a chemical compound with the empirical formula C9H5NaO2 and a molecular weight of 168.12 . It is also known by other names such as 4-ethynylbenzoic acid sodium salt .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].[O-]C(=O)c1ccc(cc1)C#C . This indicates that the molecule consists of a sodium ion (Na+) and a 4-ethynylbenzoate ion, which is a benzoate ion with an ethynyl group attached to the 4th carbon of the benzene ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 168.13 g/mol .

Scientific Research Applications

Coordination-Driven Self-Assembly

Sodium 4-ethynylbenzoate is utilized in the self-assembly of discrete macrocyclic species. In a study, it was found that flexible, ambidentate pyridyl-carboxylate based donor ligands, which include variants of sodium ethynylbenzoate, self-assemble into discrete macrocycles rather than infinite networks when combined with platinum-containing acceptors. This process results in the formation of unique supramolecular structures (Chi et al., 2006).

Synthesis of Functional Poly(Phenylacetylenes)

In polymer chemistry, this compound plays a role in the synthesis of functional poly(phenylacetylenes). Research has demonstrated that different isomers of ethynylbenzoates can be polymerized using various catalysts to produce polymers with varying molecular weights and structures. These polymers have shown differing reactivities towards amines, and their UV-vis spectra exhibited significant shifts, indicating changes in the conjugated polymer backbone (Pauly & Théato, 2011); (Pauly & Théato, 2012).

Chiroptical Property Switching

This compound is involved in the development of materials with chiroptical properties. For instance, a study explored the use of poly(4'-ethynylbenzo-15-crown-5) in a system exhibiting thermoresponsive chiral on-off switching properties. This demonstrated the potential for creating materials with tunable optical properties under varying temperature conditions (Sakai et al., 2006).

Fluorescent Labeling in Bacterial Cells

This compound is used as a fluorogenic and chromogenic probe for bacterial strains. A study showed that 3-Ethynylbenzoate, a related compound, could fluorescently label bacterial cells with induced toluene-degrading enzymes, providing a method for direct physiological analysis of these cells (Clingenpeel et al., 2005).

Solar Cell Applications

In the field of solar energy, this compound-related compounds have been investigated for their use in dye-sensitized solar cells. Research on phenanthrocarbazole dyes with various electron-acceptors, including ethynylbenzoate derivatives, has shown the potential for high power conversion efficiencies and stability in solar cell applications (Yang et al., 2016).

Safety and Hazards

Sodium 4-ethynylbenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLAFDQGACQAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635813
Record name Sodium 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144693-65-2
Record name Sodium 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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